3-(4-chlorophenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
CAS No.: 903206-61-1
Cat. No.: VC6332848
Molecular Formula: C23H24ClNO3
Molecular Weight: 397.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903206-61-1 |
|---|---|
| Molecular Formula | C23H24ClNO3 |
| Molecular Weight | 397.9 |
| IUPAC Name | 3-(4-chlorophenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
| Standard InChI | InChI=1S/C23H24ClNO3/c1-16-22(17-5-7-18(24)8-6-17)23(26)20-10-9-19(15-21(20)28-16)27-14-13-25-11-3-2-4-12-25/h5-10,15H,2-4,11-14H2,1H3 |
| Standard InChI Key | MGJLWPVLIOJXIA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure is defined by its chromen-4-one backbone, a bicyclic system comprising a benzene ring fused to a γ-pyrone moiety. Key substituents include:
-
A 4-chlorophenyl group at position 3, which enhances lipophilicity and may influence receptor binding.
-
A methyl group at position 2, contributing to steric effects and metabolic stability.
-
A 2-(piperidin-1-yl)ethoxy chain at position 7, introducing basicity and potential for hydrogen bonding.
The IUPAC name, 3-(4-chlorophenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one, reflects these substituents. The SMILES notation (CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)Cl) and InChIKey (MGJLWPVLIOJXIA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.9 g/mol |
| Solubility | Not fully characterized |
| LogP (Predicted) | ~3.2 (moderately lipophilic) |
Synthesis and Chemical Modifications
Synthetic Routes
Chromenone derivatives are typically synthesized via condensation reactions between phenolic acetates and ketones or aldehydes . For this compound, a plausible pathway involves:
-
Formation of the Chromenone Core: Reaction of 2-methylresorcinol with ethyl acetoacetate under acidic conditions to yield 7-hydroxy-2-methylchromen-4-one .
-
Etherification: Alkylation of the 7-hydroxyl group with 2-chloroethyl piperidine via nucleophilic substitution.
-
Friedel-Crafts Acylation: Introduction of the 4-chlorophenyl group using 4-chlorobenzoyl chloride in the presence of Lewis acids like AlCl₃.
Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is crucial for improving yields, which are unspecified in current literature.
Derivative Synthesis
Structural modifications to enhance bioactivity might include:
-
Piperidine Substitution: Replacing piperidine with morpholine or pyrrolidine to alter basicity .
-
Halogen Variation: Substituting chlorine with fluorine or bromine to modulate electronic effects.
-
Side Chain Elongation: Extending the ethoxy linker to improve target engagement .
Such modifications have proven effective in related chromenones, increasing antimicrobial potency by 2–4-fold .
| Compound | Activity (MIC) |
|---|---|
| 6-Chloro-2-vinylchroman-4-one | |
| 3-Benzylidene-4-chromanone derivatives | |
| Spiro chromanone–aurone hybrids |
The 4-chlorophenyl and piperidine groups in the target compound may enhance membrane penetration and bacterial efflux pump inhibition, respectively .
Anticancer Mechanisms
Chromenones often act via kinase inhibition or apoptosis induction. For example:
-
2-Hydroxymethyl-chroman-4-one induces caspase-3 activation in cancer cells .
-
5,7-Dihydroxy-8-methylchroman-4-one suppresses NF-κB signaling, reducing tumor proliferation .
The piperidine-ethoxy side chain in the target compound could facilitate interactions with ATP-binding pockets in kinases, a hypothesis supported by molecular docking studies of analogous structures .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
-
Absorption: Moderate lipophilicity () suggests good intestinal absorption but potential first-pass metabolism.
-
Metabolism: Piperidine rings are prone to CYP450-mediated oxidation, potentially generating reactive metabolites .
-
Excretion: Renal clearance is likely predominant due to the compound’s molecular weight (<500 Da).
Toxicity Risks
-
Piperidine Derivatives: Associated with hepatotoxicity at high doses .
-
Chlorophenyl Groups: May accumulate in adipose tissue, raising long-term toxicity concerns.
Preclinical studies in rodent models are urgently needed to quantify these risks.
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Develop high-yield routes using green chemistry principles (e.g., microwave-assisted synthesis) .
-
In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities using standardized assays .
-
Formulation Studies: Explore nanoencapsulation to improve solubility and bioavailability.
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume